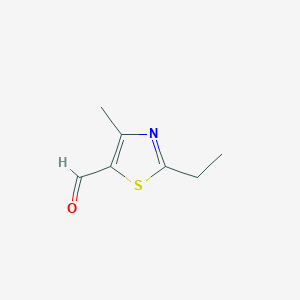
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- typically involves the cyclization of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative . Another method involves the use of iodine as a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- often employs a one-pot synthesis approach to streamline the process and improve yield. This method uses commercially available starting materials and avoids the need for multiple purification steps, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 2-Ethyl-4-methylthiazole-5-carboxylic acid.
Reduction: 2-Ethyl-4-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This can result in antimicrobial, anti-inflammatory, and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-(2-hydroxyethyl)thiazole
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
Clé InChI |
NHEVNDJWJORHNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(S1)C=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













